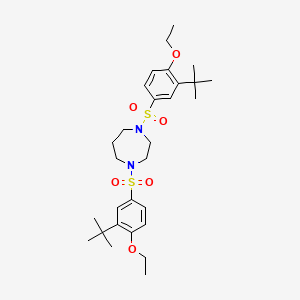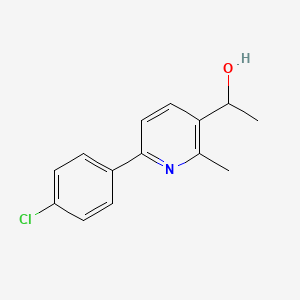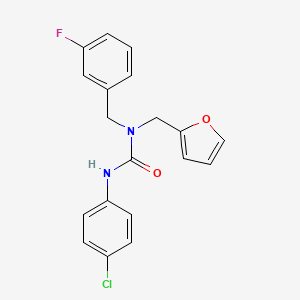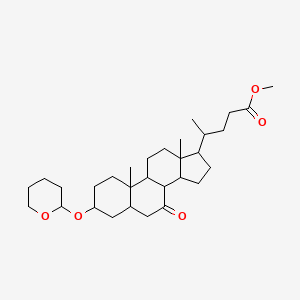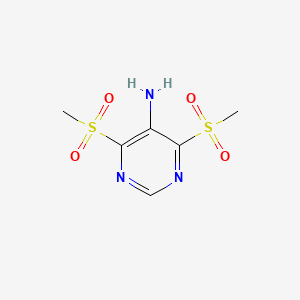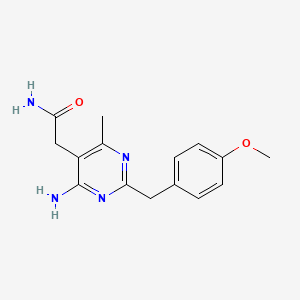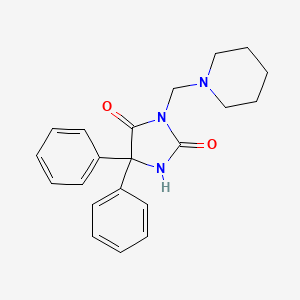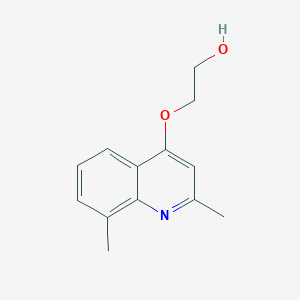
2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol is a chemical compound with a unique structure that includes a quinoline ring substituted with two methyl groups and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol typically involves the reaction of 2,8-dimethylquinoline with ethylene oxide in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst/Base: Sodium or potassium hydroxide to promote the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 2-(2,8-Dimethyl-quinolin-4-yloxy)-acetaldehyde.
Reduction: Formation of 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethane.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The ethoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid
- 2-(2,8-Dimethyl-quinolin-4-yloxy)-acetaldehyde
Uniqueness
2-(2,8-Dimethyl-quinolin-4-yloxy)-ethanol is unique due to its specific substitution pattern and the presence of both a quinoline ring and an ethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-(2,8-dimethylquinolin-4-yl)oxyethanol |
InChI |
InChI=1S/C13H15NO2/c1-9-4-3-5-11-12(16-7-6-15)8-10(2)14-13(9)11/h3-5,8,15H,6-7H2,1-2H3 |
Clave InChI |
BVAUVOORCWCNOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CC(=N2)C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)
![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
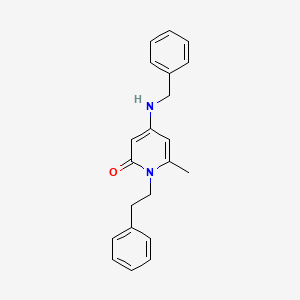
![8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12118610.png)


